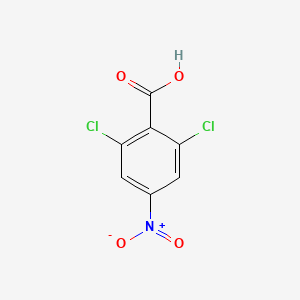

2,6-Dichloro-4-nitrobenzoic acid

Description

Contextualization within Halogenated Nitroaromatic Carboxylic Acids

2,6-Dichloro-4-nitrobenzoic acid is a member of the halogenated nitroaromatic carboxylic acids, a class of organic compounds distinguished by a benzene (B151609) ring substituted with one or more halogen atoms, a nitro group, and a carboxylic acid group. These molecules are significant in organic synthesis due to the unique reactivity conferred by each functional group. The nitro group is strongly electron-withdrawing, influencing the aromatic ring's reactivity, while the chlorine atoms provide steric hindrance and can serve as leaving groups in nucleophilic substitution reactions. The carboxylic acid moiety offers a reactive site for esterification, amidation, or conversion to an acid chloride.

Ortho-nitro aromatic acids, a subset to which this compound belongs, are recognized as important intermediates in the production of dyes, pharmaceuticals, and agrochemicals. nih.gov The specific positioning of the chloro, nitro, and carboxyl groups on the benzene ring dictates the molecule's chemical behavior and its utility as a building block for more complex structures.

Significance and Research Trajectory of the Compound

The primary significance of this compound lies in its function as a well-defined chemical intermediate. Its research trajectory is not that of a final product with direct applications, but rather as a crucial precursor in multi-step synthetic pathways. Patents from the late 1960s and early 1970s clearly establish its role in the production of 2,6-dichloro-4-nitrobenzamide (B2786953), a compound investigated for its anticoccidial properties, which are effective against certain parasitic diseases in animals. google.comgoogle.com

The synthesis of this compound itself has been a subject of chemical process development. A patented method outlines its preparation from 2,6-dichloro-4-nitro-m-xylene, which is first oxidized to form the novel intermediate 2,6-dichloro-4-nitro-1,3-benzene dicarboxylic acid. google.com This diacid is then selectively decarboxylated at high temperatures (200-300 °C), either in aqueous nitric acid or a high-boiling inert solvent like nitrobenzene, to yield the final product. google.com An alternative pathway involves the oxidation of 2,6-dichloro-4-nitrotoluene. google.com This established synthetic utility underscores its importance in the field of applied organic chemistry.

Scope and Objectives of Contemporary Research

Contemporary research continues to explore the synthesis and application of complex substituted aromatic compounds. While direct studies on this compound are not abundant in recent literature, the scope of modern research on related molecules provides context for its ongoing relevance. The objectives of this research often involve using structurally similar halogenated nitroaromatics as scaffolds for creating novel molecules with specific biological activities.

For instance, research into related nitrobenzoate derivatives focuses on evaluating their potential as antimicrobial and disinfectant agents. researchgate.net Furthermore, the synthesis of anilides from 2,6-dihalo-4-nitroanilines for the development of new biologically active compounds demonstrates a continued interest in this class of molecules. researchgate.net The overarching goal is to leverage the unique chemical properties of these intermediates to build new therapeutic agents or other functional materials. The study of the reactivity of such polysubstituted rings, including their behavior in nucleophilic substitutions, remains a fundamental aspect of organic chemistry. nih.gov

Detailed Data and Findings

The following tables provide summarized data on the properties and documented synthesis of this compound.

Table 1: Physicochemical Properties of this compound This interactive table details the key computed chemical and physical properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₃Cl₂NO₄ | nih.gov |

| Molecular Weight | 236.01 g/mol | nih.gov |

| CAS Number | 22509-50-8 | |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)C(=O)O)Cl)N+[O-] | nih.gov |

| InChI Key | UCVGAAAMGILBOD-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Table 2: Research Findings for this compound This table summarizes key research findings related to the synthesis and application of the compound.

| Research Area | Finding | Reference |

| Synthesis | Prepared via oxidation of 2,6-dichloro-4-nitro-m-xylene to an intermediate diacid, followed by selective decarboxylation at temperatures above 200°C. | google.com |

| Application | Utilized as a chemical intermediate for the synthesis of 2,6-dichloro-4-nitrobenzamide, a compound with anticoccidial activity. | google.comgoogle.com |

| Reactivity | Can be converted to its corresponding acid chloride using phosgene (B1210022) in the presence of dimethylformamide. | google.com |

Compound Nomenclature

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVGAAAMGILBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626604 | |

| Record name | 2,6-Dichloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22509-50-8 | |

| Record name | 2,6-Dichloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2,6 Dichloro 4 Nitrobenzoic Acid

Established Synthetic Pathways

Nitration of Precursor Halobenzoic Acids (e.g., 2,6-Dichlorobenzoic Acid)

A primary and conventional route to 2,6-dichloro-4-nitrobenzoic acid involves the direct nitration of 2,6-dichlorobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture, most commonly a combination of concentrated nitric acid and concentrated sulfuric acid. google.comtruman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction mechanism is influenced by the directing effects of the substituents on the benzene (B151609) ring. The carboxylic acid group is a deactivating, meta-directing group, while the chlorine atoms are deactivating but ortho, para-directing. In the case of 2,6-dichlorobenzoic acid, the C4 position (para to the carboxyl group and meta to both chlorine atoms) is the most sterically accessible and electronically favorable site for nitration.

To achieve high yields and selectivity, careful control of reaction conditions is crucial. The temperature of the reaction is typically kept low to minimize the formation of unwanted byproducts. truman.edu The ratio of sulfuric acid to the benzoic acid derivative is also a critical parameter, as a sufficient amount of sulfuric acid is necessary to maintain the solubility of the reactants and facilitate agitation. google.com The use of oleum (B3057394) (fuming sulfuric acid) in conjunction with the mixed acid can enhance the reaction by consuming the water generated during the nitration, thereby maintaining the concentration of the sulfuric acid and improving yields. google.com

Table 1: Nitration of Halogenated Benzoic Acids

| Precursor | Nitrating Agent | Conditions | Product | Yield | Reference |

| 2,6-Dichlorobenzoic acid | Conc. HNO₃ / Conc. H₂SO₄ | Low Temperature | This compound | - | truman.edu |

| 2,5-Dichlorobenzoic acid | Mixed Acid / Oleum | - | 2,5-Dichloro-3-nitrobenzoic acid | High | google.com |

| 2,4-Dichlorobenzoic acid | Mixed Acid | 53-57 °C | 2,4-Dichloro-x-nitrobenzoic acid | - | google.com |

Oxidative Routes from Substituted Nitro-Toluenes

An alternative established pathway to this compound begins with a substituted nitrotoluene, specifically 2,6-dichloro-4-nitrotoluene. This method involves the oxidation of the methyl group to a carboxylic acid. google.comgoogle.com A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), and chromium trioxide (CrO₃). google.comorgsyn.org

When using potassium permanganate, the reaction is typically conducted in a suitable solvent such as aqueous pyridine (B92270) or acetone, often with heating to drive the reaction to completion. google.com The choice of solvent and reaction temperature can significantly impact the yield and purity of the final product.

Oxidation with nitric acid often requires more forcing conditions, such as elevated temperatures and pressures. For instance, heating 2,6-dichloro-4-nitrotoluene with aqueous nitric acid at temperatures above 200°C can directly yield this compound. google.com This method can also proceed through an intermediate dicarboxylic acid, which is then selectively decarboxylated at high temperatures to afford the desired product. google.com

The oxidation of substituted toluenes is a well-established transformation in organic synthesis, with numerous protocols available for a wide range of substrates. organic-chemistry.org

Table 2: Oxidation of Substituted Toluenes

| Starting Material | Oxidizing Agent | Conditions | Product | Yield | Reference |

| 2,6-Dichloro-4-nitrotoluene | Nitric Acid | >200°C | This compound | - | google.comgoogle.com |

| 2,6-Dichloro-4-nitro-m-xylene | Potassium Permanganate | 30-100°C in aqueous pyridine | 2,6-Dichloro-4-nitro-1,3-benzenedicarboxylic acid | - | google.com |

| p-Nitrotoluene | Sodium Dichromate / H₂SO₄ | Gentle boiling | p-Nitrobenzoic acid | 82-86% | orgsyn.org |

| 2,4-Dichloro-6-nitrotoluene | 20% HNO₃ | 430 K in autoclave | 2,4-Dichloro-6-nitrobenzoic acid | - | nih.gov |

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalytic approaches and process intensification strategies for the synthesis of this compound and related compounds.

Catalytic Approaches in Synthesis

Catalytic methods offer several advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste generation. In the context of synthesizing the precursors to this compound, catalytic systems have been investigated for both nitration and oxidation reactions.

For instance, the oxidation of substituted toluenes can be achieved using catalytic amounts of metal complexes in the presence of an oxidant like molecular oxygen. organic-chemistry.org Cobalt and manganese-based catalysts have shown promise in this area. epa.gov The use of phase-transfer catalysts can also facilitate the oxidation of benzyl (B1604629) halides to benzoic acids using hydrogen peroxide as a green oxidant. organic-chemistry.org

While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of catalytic nitration and oxidation are applicable. For example, the use of Lewis acids as catalysts in chlorination reactions to produce precursors like 2,6-dichlorobenzoic acid has been reported to be effective in catalytic amounts. google.com

Sustainable Reaction Design and Process Intensification

The principles of green chemistry aim to design chemical processes that are environmentally benign and economically viable. wjpmr.com This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes.

In the synthesis of nitroaromatic compounds, advancements have been made in developing greener nitration procedures that reduce the reliance on large quantities of strong acids. google.com Similarly, the development of catalyst-free aerobic photooxidation of toluene (B28343) derivatives using bromine and water represents a more sustainable approach to producing benzoic acids. thieme.de

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is also a key aspect of modern synthetic chemistry. The use of continuous flow reactors, for example, can offer better control over reaction parameters and improve safety, particularly for highly exothermic reactions like nitration. The selective oxidation of alkylaromatic compounds to carboxylic acids has been successfully demonstrated in continuous reactors using supercritical water as a medium. psu.edu

While the direct application of these advanced strategies to the synthesis of this compound is an area for further research, they represent the future direction for the production of this and other important chemical intermediates.

Reaction Mechanisms and Chemical Transformations of 2,6 Dichloro 4 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and orientation of this substitution are heavily influenced by the substituents already present on the ring.

The benzene (B151609) ring of 2,6-dichloro-4-nitrobenzoic acid is substituted with three strongly deactivating groups: two chlorine atoms, a nitro group, and a carboxylic acid group. stackexchange.comlibretexts.org Deactivating groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. stackexchange.commasterorganicchemistry.com

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, which operates through both inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself. chemguide.co.ukyoutube.com

Chlorine Atoms (-Cl): Halogens are also deactivating because their electron-withdrawing inductive effect outweighs their electron-donating resonance effect. However, they are considered ortho, para-directors because they can stabilize the arenium ion intermediate at these positions through resonance. stackexchange.com

Carboxylic Acid Group (-COOH): The carboxyl group is another deactivating, meta-directing substituent. quora.com

In this compound, the aromatic ring is severely deactivated. The two available positions for substitution are C-3 and C-5. Both positions are meta to the nitro group and ortho to one chlorine atom and para to the other. They are also meta to the carboxylic acid group. The directing effects of the substituents are therefore in opposition. While the chlorine atoms direct towards C-3 and C-5, the nitro and carboxyl groups direct away from them. stackexchange.comchemguide.co.uk

Given the cumulative deactivating effect of four electron-withdrawing groups, electrophilic aromatic substitution on this compound is extremely unfavorable and requires harsh reaction conditions. stackexchange.com The ring is highly electron-deficient, making it a poor nucleophile for attacking even strong electrophiles. youtube.com In situations with multiple substituents, the most strongly activating group typically governs the regioselectivity; however, in this molecule, all substituents are deactivating. masterorganicchemistry.com Consequently, further substitution rarely occurs. stackexchange.com

Nucleophilic Aromatic Substitution Pathways

In contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAAr). This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, such as a halogen.

The chlorine atoms at the C-2 and C-6 positions of this compound are activated towards nucleophilic attack. The powerful electron-withdrawing nitro group at the C-4 position is para to both chlorine atoms. This positioning is ideal for stabilizing the negative charge of the Meisenheimer complex, the key intermediate in the SNAAr mechanism, through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy for the reaction.

The general mechanism involves the addition of a nucleophile to the carbon bearing a chlorine atom, forming a resonance-stabilized carbanion intermediate, followed by the elimination of the chloride ion to restore aromaticity. The presence of the nitro group is crucial for this stabilization. mdpi.comnih.gov

While both chlorine atoms are activated by the para-nitro group, they are not chemically equivalent due to the presence of the carboxylic acid group at C-1. This leads to questions of regioselectivity in substitution reactions. The reactivity of each chlorinated center is influenced by a combination of electronic and steric effects.

Redox Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo various reduction reactions, most commonly to form an amino group.

The nitro group of this compound can be selectively reduced to an amino group (-NH₂) to form 4-amino-2,6-dichlorobenzoic acid. This transformation is synthetically useful as the resulting amino compound can serve as a precursor for various other derivatives. The challenge in this reduction is to achieve selectivity, leaving the carboxylic acid and the chloro substituents intact.

Several reagents and methods are available for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups like halogens and carboxylic acids. niscpr.res.incommonorganicchemistry.com These methods are crucial to avoid unwanted side reactions such as dehalogenation or reduction of the carboxylic acid.

| Reagent System | Conditions | Outcome | Reference |

| Hydrazine glyoxylate (B1226380) / Zn or Mg powder | Room temperature | Selective and rapid reduction of the nitro group to an amine in good yield. | niscpr.res.in |

| NaBH₄ / FeCl₂ | THF, room temperature, 12 hours | High chemoselectivity for the nitro group, providing the aromatic amine in excellent yield. | d-nb.info |

| SnCl₂ | Acidic conditions | Mild method for reducing nitro groups to amines in the presence of other reducible groups. | commonorganicchemistry.com |

| Fe / Acid | Acidic conditions (e.g., AcOH) | Mild reduction of nitro groups to amines. | commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | - | Can be used when hydrogenation or acidic conditions are not suitable. | commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂ / Pd/C) | - | Often used, but can lead to dehalogenation of aryl halides. | commonorganicchemistry.com |

The choice of reducing agent is critical. For instance, while catalytic hydrogenation with palladium on carbon is a common method for nitro reduction, it can also lead to the hydrogenolysis (removal) of the chlorine atoms. commonorganicchemistry.com Therefore, milder and more selective reagents like tin(II) chloride (SnCl₂) or metal/acid combinations (like Fe/HCl) are often preferred for substrates containing halogen substituents. commonorganicchemistry.com Systems like NaBH₄-FeCl₂ have also been developed for efficient and selective reduction of nitro groups in multi-substituted aromatic compounds. d-nb.info

Oxidative Stability and Pathways

The oxidative stability of this compound is a critical aspect, particularly in the context of its environmental fate and potential for degradation. While direct and extensive studies on this specific compound are limited, the degradation pathways can be inferred from research on structurally similar molecules, such as other chlorinated and nitrated aromatic compounds. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective in degrading such recalcitrant compounds. ub.eduresearchgate.netresearchgate.net

The degradation of aromatic compounds like this compound by AOPs is believed to proceed through several key steps. The process is typically initiated by the attack of hydroxyl radicals on the aromatic ring. This can lead to the substitution of a chlorine atom or the nitro group with a hydroxyl group, or addition to the aromatic ring to form hydroxylated intermediates. researchgate.net For instance, in the degradation of the related compound 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12, the initial step involves oxidative dechlorination to form 2-hydroxy-4-nitrobenzoic acid. google.com This suggests a likely pathway for this compound would involve the formation of hydroxylated dichloronitrobenzoic acid or dihydroxy-nitrobenzoic acid derivatives.

Subsequent steps in the degradation pathway would likely involve further oxidation of these hydroxylated intermediates, leading to the opening of the aromatic ring. This ring cleavage results in the formation of smaller, aliphatic carboxylic acids. researchgate.net Ultimately, complete mineralization can occur, converting the organic compound into carbon dioxide, water, and inorganic ions such as chloride and nitrate.

The photocatalytic degradation of similar compounds, such as 3-chlorobenzoic acid, has been shown to proceed through both oxidative and reductive pathways, generating intermediates like 3-chlorophenol, resorcinol, and 3-hydroxybenzyl alcohol. informahealthcare.com This highlights the complexity of the degradation mechanisms, which can be influenced by the specific conditions of the oxidative process.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is the primary site for a variety of chemical transformations of this compound, enabling the synthesis of a range of derivatives.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through standard esterification methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.comtruman.edu For example, the reaction of a nitrobenzoic acid with methanol (B129727) in the presence of concentrated sulfuric acid yields the methyl ester. truman.edu The process is typically carried out by heating the reaction mixture to reflux. google.comtruman.edu An entraining liquid like toluene (B28343) can be used to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the ester product. google.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |

| This compound | Alcohol (e.g., Methanol, Glycerol) | Sulfuric Acid | Reflux | Corresponding Ester | google.comtruman.edu |

Amidation: The synthesis of amides from this compound is a crucial transformation, as evidenced by its use in the preparation of biologically active compounds like 2,6-dichloro-4-nitrobenzamide (B2786953). google.com A common method for amidation involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgrsc.org The resulting 2,6-dichloro-4-nitrobenzoyl chloride can then be reacted with a primary or secondary amine to furnish the corresponding amide. researchgate.netipinnovative.com The reaction is often carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid generated during the reaction. rsc.org

| Reactant 1 | Reagent 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Thionyl Chloride (SOCl₂) | Amine (Primary or Secondary) | Room Temperature or Heating | Corresponding Amide | google.comrsc.orgrsc.org |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for this compound and its derivatives. The presence of electron-withdrawing groups, such as the nitro group and chlorine atoms, on the aromatic ring can influence the ease of this reaction.

A patented method describes the selective decarboxylation of 2,6-dichloro-4-nitro-1,3-benzenedicarboxylic acid to produce this compound. This process is carried out at elevated temperatures, around 200-300°C, in the presence of aqueous nitric acid or a high-boiling inert solvent like nitrobenzene. google.com

The decarboxylation of aromatic carboxylic acids can proceed through different mechanisms depending on the reaction conditions and the substitution pattern of the aromatic ring. For many aromatic carboxylic acids, the reaction is thought to proceed via the formation of an aryl anion intermediate after the loss of CO₂. The stability of this intermediate is a key factor in determining the reaction rate. The presence of electron-withdrawing groups, which can stabilize the negative charge of the aryl anion, generally facilitates decarboxylation.

The general mechanism for the decarboxylation of many beta-keto acids involves a cyclic transition state, but for simple aromatic carboxylic acids, the mechanism is often more complex and can be influenced by catalysts and the reaction medium. masterorganicchemistry.comyoutube.com

Advanced Characterization and Spectroscopic Elucidation

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the intramolecular and intermolecular interactions within 2,6-dichloro-4-nitrobenzoic acid.

Infrared Spectroscopy (FTIR) Studies

Fourier Transform Infrared (FTIR) spectroscopy reveals the characteristic vibrational modes of the molecule. The presence of the carboxylic acid group is prominently indicated by the O-H stretching vibration, which typically appears as a broad band in the high-frequency region. The carbonyl (C=O) stretching vibration is another key indicator, usually observed as a strong absorption band. The nitro group (NO₂) also presents characteristic symmetric and asymmetric stretching vibrations. Aromatic C-H and C=C stretching modes, along with C-Cl stretching vibrations, further define the infrared spectrum.

Table 1: Selected FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400-2400 | O-H stretch (Carboxylic acid dimer) |

| ~1700 | C=O stretch |

| ~1530 | NO₂ asymmetric stretch |

| ~1350 | NO₂ symmetric stretch |

Note: The exact positions of these bands can vary based on the sample's physical state (solid or solution) and intermolecular interactions.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the vibrations of the benzene (B151609) ring are often strong in the Raman spectrum. The C-Cl bonds also give rise to characteristic Raman signals. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of this compound can be assembled, aiding in a comprehensive structural analysis.

Table 2: Selected Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1600 | Aromatic C=C stretch |

| ~1350 | NO₂ symmetric stretch |

| ~850 | C-Cl stretch |

Note: These are representative values and can be influenced by experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data.

In the ¹H NMR spectrum, the protons on the aromatic ring will appear as a singlet due to their chemical equivalence. The acidic proton of the carboxyl group may be observed as a broad singlet, though its chemical shift can be highly variable and it may exchange with deuterated solvents.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon of the carboxyl group will be significantly downfield. The carbons attached to the chlorine atoms and the nitro group will also have characteristic chemical shifts, influenced by the electron-withdrawing nature of these substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | ~165-170 |

| C-NO₂ | ~148-152 |

| C-Cl | ~130-135 |

| C-H | ~125-130 |

Note: These are approximate values and can be affected by the solvent and other experimental parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing insight into the conjugated π-electron system.

Conjugative Effects and Spectral Signatures

The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions. The benzene ring, the nitro group, and the carboxylic acid group form a conjugated system. The nitro group, being a strong chromophore and auxochrome, significantly influences the spectrum. The presence of chlorine atoms can also cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. The spectrum typically shows strong absorptions in the UV region, which can be attributed to π→π* transitions within the aromatic system and the nitro group. rsc.org Weaker n→π* transitions, often from the nitro and carbonyl groups, may also be observed. rsc.org

Table 4: Typical UV-Vis Absorption Maxima for Nitroaromatic Compounds

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n→π* | ~300-400 | Low (~10-100 L mol⁻¹ cm⁻¹) |

Note: The exact λ_max_ and ε values for this compound depend on the solvent used.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺• would be observed, and its mass would correspond to the molecular weight of the compound (235.94 g/mol for the most common isotopes). nih.gov

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). miamioh.edu For nitroaromatic compounds, the loss of •NO₂ (M-46) and NO (M-30) are also characteristic fragmentation patterns. The presence of an aromatic ring can lead to a prominent molecular ion.

Table 5: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 235/237/239 | [M]⁺• |

| 218/220/222 | [M-OH]⁺ |

| 190/192/194 | [M-COOH]⁺ |

Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography and Solid-State Analysis

The solid-state properties of substituted benzoic acids are a subject of extensive research, as the interplay of substituent effects and intermolecular forces dictates the final crystal lattice. For this compound, the presence of two ortho-chloro substituents, a para-nitro group, and a carboxylic acid moiety creates a complex electronic and steric environment that influences its crystalline form.

Polymorphism and Crystal Packing Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, driven by variations in crystal packing and molecular conformation. While specific polymorphic forms of this compound have not been detailed in available literature, studies on analogous compounds, such as 2-chloro-4-nitrobenzoic acid, reveal the existence of polymorphism. For instance, 2-chloro-4-nitrobenzoic acid is known to exist as a dimorph, with two distinct polymorphic forms that have been characterized by infrared spectra, differential scanning calorimetry (DSC), and X-ray powder diffraction. nih.gov This suggests that this compound may also exhibit polymorphism, with different crystal packing arrangements potentially accessible under various crystallization conditions.

The crystal packing in substituted nitrobenzoic acids is often dominated by a combination of hydrogen bonding and other weak intermolecular interactions. In the case of the related compound, 2,4-dichloro-6-nitrobenzoic acid, the crystal structure is stabilized by a network of intermolecular interactions. nih.gov It is reasonable to infer that the crystal packing of this compound would also be significantly influenced by such interactions, leading to a densely packed structure.

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is a primary directional force in the supramolecular assembly of carboxylic acids. Typically, benzoic acid derivatives form centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a robust and frequently observed motif in the crystal structures of aromatic carboxylic acids.

In the solid state of the isomeric 2,4-dichloro-6-nitrobenzoic acid, the crystal structure is stabilized by O-H···O hydrogen bonding between the carboxyl groups of adjacent molecules. nih.govdoaj.org Additionally, weak C-H···O hydrogen bonds involving the nitro group and the benzene ring of neighboring molecules further consolidate the crystal packing. nih.govdoaj.org Given the structural similarities, it is highly probable that this compound also forms classic carboxylic acid dimers. The presence of the nitro group provides additional hydrogen bond acceptors, potentially leading to more complex, three-dimensional supramolecular architectures through weaker C-H···O interactions. The ability of molecules to form well-defined supramolecular aggregates through hydrogen bonds is a fundamental principle of crystal engineering. nih.gov

Conformational Analysis in Crystalline State

The conformation of the substituent groups relative to the benzene ring is a key feature revealed by X-ray crystallography. In substituted benzoic acids, steric hindrance and electronic effects can cause the carboxyl and nitro groups to twist out of the plane of the aromatic ring.

For instance, in the crystal structure of 2,4-dichloro-6-nitrobenzoic acid, the carboxyl and nitro groups are significantly twisted with respect to the benzene ring, by 82.82 (12)° and 11.9 (2)°, respectively. nih.govdoaj.org This non-planar conformation is a result of the steric strain imposed by the ortho substituents. A similar situation is observed in 2,6-dichloro-4-nitroaniline (B1670479), where the planar amino and nitro groups are rotated out of the aromatic plane by approximately 7°. wikipedia.org

Considering the presence of two bulky chlorine atoms ortho to the carboxylic acid group in this compound, a significant dihedral angle between the plane of the carboxylic acid group and the benzene ring is expected. This steric hindrance would likely force the carboxyl group to adopt a non-planar orientation to minimize repulsive interactions. The nitro group at the para position is less sterically hindered and would likely be more co-planar with the benzene ring, although some rotation is still possible.

Computational Chemistry and Molecular Modeling of 2,6 Dichloro 4 Nitrobenzoic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry. These techniques are used to solve the Schrödinger equation for a molecule, providing precise information about its geometry and electronic properties. For substituted aromatic compounds like 2,6-dichloro-4-nitrobenzoic acid, DFT is especially useful for balancing computational cost and accuracy. karazin.uaresearchgate.net

Electronic Structure and Reactivity Descriptors (e.g., HOMO, LUMO, Mulliken Charges)

While specific DFT calculations for this compound are not extensively detailed in the public literature, the methodology is well-established through studies of analogous compounds like 2,6-dichloro-4-fluoro phenol. karazin.uaresearchgate.netsemanticscholar.org These calculations reveal key insights into the molecule's electronic makeup.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical "frontier orbitals" that dictate a molecule's reactivity. The HOMO is the region where the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. youtube.com A smaller gap generally implies higher reactivity. For nitroaromatic compounds, the LUMO energy (ELUMO) is often considered an indicator of their mutagenicity, as lower ELUMO values correlate with a greater ability to interact with biological macromolecules. mdpi.com

Reactivity descriptors , derived from HOMO and LUMO energies, quantify aspects of a molecule's potential chemical behavior. These include ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov

Mulliken charge analysis distributes the total electron charge of the molecule among its constituent atoms. This provides a picture of the electrostatic potential, highlighting which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). In this compound, the strong electron-withdrawing nature of the nitro group and the chlorine atoms would be expected to significantly influence this charge distribution, creating electrophilic and nucleophilic sites that are key to its reactivity. researchgate.net

Below is a table illustrating the types of electronic and reactivity descriptors that are typically calculated using DFT methods, based on principles from studies of similar molecules.

| Descriptor Group | Specific Descriptor | Significance |

| Frontier Orbitals | HOMO Energy | Relates to electron-donating ability. |

| LUMO Energy | Relates to electron-accepting ability. mdpi.com | |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. youtube.com | |

| Global Reactivity | Ionization Potential (I) | Energy required to remove an electron. |

| Electron Affinity (A) | Energy released when an electron is added. | |

| Electronegativity (χ) | Tendency to attract electrons. | |

| Chemical Hardness (η) | Resistance to change in electron distribution. | |

| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity. | |

| Electrophilicity Index (ω) | Measures the propensity to accept electrons. nih.gov | |

| Charge Distribution | Mulliken Atomic Charges | Indicates partial charges on individual atoms. researchgate.net |

Conformational Analysis and Energy Minima

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule's atoms. For this compound, a key aspect is the rotational orientation of the carboxyl (-COOH) and nitro (-NO₂) groups relative to the benzene (B151609) ring. Steric hindrance from the two bulky chlorine atoms at the ortho positions (C2 and C6) forces the carboxyl group to twist out of the plane of the benzene ring to find its energy minimum.

Studies on the structurally similar isomer, 2,4-dichloro-6-nitrobenzoic acid, have shown through X-ray crystallography that the carboxyl and nitro groups are significantly twisted with respect to the benzene ring, by 82.82° and 11.9°, respectively. nih.govnih.gov A similar, pronounced out-of-plane rotation for the carboxyl group would be expected for this compound due to the steric clash with the adjacent chlorine atoms. Computational methods can map the potential energy surface as a function of these rotation angles to precisely locate the most stable conformation (the global energy minimum).

Transition State Analysis and Reaction Energetics

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate a compound's structural or physicochemical properties (descriptors) with its biological activity (QSAR) or physical properties (QSPR). These models are invaluable for predicting the behavior of chemicals, including their environmental fate and toxicity, thereby reducing the need for extensive animal testing. mdpi.comnih.gov

Descriptor Development for Biological and Environmental Fate Prediction

Developing a robust QSAR/QSPR model begins with the calculation of a wide array of molecular descriptors. For a compound like this compound, these descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Geometric Descriptors: Information about the 3D shape of the molecule.

Quantum Chemical Descriptors: Properties derived from quantum calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (LogP), which relates to hydrophobicity.

For predicting the biological and environmental fate of nitroaromatic compounds, descriptors related to hydrophobicity, electronic interactions (like ELUMO), and molecular size are often crucial. mdpi.com These descriptors help model processes such as bioaccumulation, persistence in the environment, and mechanisms of toxicity.

The table below summarizes descriptor types and their relevance in modeling.

| Descriptor Category | Example Descriptors for Nitroaromatics | Relevance in Prediction |

| Physicochemical | LogP (Hydrophobicity) | Bioaccumulation, membrane transport. mdpi.com |

| Quantum Chemical | ELUMO (LUMO Energy) | Reactivity with biological molecules, mutagenicity. mdpi.com |

| Dipole Moment | Polarity, water solubility. | |

| Topological | Connectivity Indices | Molecular size and shape. |

| Constitutional | Molecular Weight | General size parameter. |

Model Validation and Predictive Capabilities

A QSAR/QSPR model is only useful if its predictive power is rigorously validated. Validation ensures that the model is robust, stable, and not a result of a chance correlation. The process typically involves several stages:

Data Splitting: The full dataset of compounds is divided into a training set (to build the model) and a test set (to evaluate its predictive power on "unseen" compounds). mdpi.commdpi.com

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are applied to the training set to check the model's internal consistency and robustness. mdpi.com

External Validation: The model's ability to predict the activity or property of the compounds in the test set is evaluated, often using the predictive R² (R²pred). mdpi.com

Y-Scrambling: The response variable (e.g., toxicity) is randomly shuffled multiple times to ensure the original model's statistical significance is not due to chance. nih.govosti.gov

For models of nitroaromatic compounds, strong statistical performance is often demonstrated with high values for the coefficient of determination (R²) for the training set and high values for Q² and R²pred for the validation and test sets, respectively. nih.govnih.gov A reliable model should meet established statistical thresholds to be considered predictive for regulatory or scientific purposes. mdpi.com

Molecular Dynamics Simulations and Intermolecular Interactions

Solvation Effects and Proton Transfer Dynamics

The study of solvation is crucial for understanding a molecule's behavior in solution, including its reactivity and bioavailability. MD simulations can elucidate the intricate interactions between a solute, such as this compound, and the surrounding solvent molecules. For analogous compounds like 2-chloro-4-nitrobenzoic acid, studies have investigated the formation of solvates, which are crystals containing solvent molecules within their structure. These studies highlight the importance of solvent in the crystallization process and the stability of the resulting solid forms.

Proton transfer is a fundamental chemical process, and for a carboxylic acid like this compound, understanding its proton transfer dynamics is key to predicting its acidity and reactivity. While no direct studies on this specific molecule were found, research on similar nitrophenol derivatives has employed computational methods to investigate proton transfer complexation reactions. These studies often use techniques like Density Functional Theory (DFT) to calculate the energetics and mechanisms of proton transfer between the acid and a proton acceptor. Such computational approaches could be applied to this compound to predict its pKa and its likelihood of donating a proton in different chemical environments.

A summary of relevant computational studies on related nitroaromatic acids is presented in the table below.

| Related Compound | Computational Method | Focus of Study |

| 2-chloro-4-nitrobenzoic acid | X-ray Diffraction, DSC, TGA | Characterization of solvates and polymorphic transformations |

| 2,6-dichloro-4-nitrophenol (B181596) | DFT, TD-DFT | Proton transfer complexation and electronic transitions |

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. This method is instrumental in drug discovery and in understanding the biological activity of small molecules. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.

While no specific ligand-protein docking studies featuring this compound have been published, research on derivatives of the closely related 2-chloro-4-nitrobenzamide has demonstrated the utility of this approach. In these studies, derivatives were docked into the active sites of enzymes like α-glucosidase and α-amylase to predict their binding modes and inhibitory potential. The results revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Molecular dynamics simulations are often used in conjunction with docking to refine the predicted binding poses and to assess the stability of the ligand-protein complex over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms is a common metric used to evaluate the stability of the complex during the simulation.

The table below outlines the typical steps and key metrics involved in ligand-protein docking and subsequent molecular dynamics simulations.

| Stage | Description | Key Metrics |

| Preparation | Preparing the 3D structures of the ligand and protein, including adding hydrogen atoms and assigning partial charges. | - |

| Docking | Predicting the binding pose of the ligand in the protein's active site using a docking algorithm. | Binding Affinity (e.g., kcal/mol) |

| Scoring | Ranking the predicted poses using a scoring function that estimates the binding free energy. | Score |

| MD Simulation | Simulating the dynamic behavior of the ligand-protein complex in a solvent environment. | RMSD, Hydrogen Bond Analysis |

Environmental Fate, Ecotoxicology, and Remediation Strategies

Biodegradation Pathways and Microbial Metabolism

The microbial breakdown of 2,6-dichloro-4-nitrobenzoic acid is a key process in its natural attenuation. This involves various microorganisms that can utilize the compound as a source of carbon and energy, transforming it through different metabolic pathways.

The degradation of chlorinated and nitrated aromatic compounds like this compound can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the specific pathways and efficiencies differ.

Under aerobic conditions , the initial attack on the aromatic ring often involves oxygenases. For similar chlorinated aromatic compounds, microorganisms like Rhodococcus sp. have demonstrated the ability to degrade them by utilizing flavin-dependent monooxygenases. plos.org This initial step typically involves the replacement of a substituent (like a nitro group) with a hydroxyl group. plos.org For instance, the aerobic degradation of 2,6-dichlorophenol (B41786) by Ralstonia sp. strain RK1 involves hydroxylation as a key step, leading to the opening of the aromatic ring and eventual mineralization. nih.gov While specific studies on the aerobic pathway of this compound are limited, the degradation of analogous compounds suggests a pathway initiated by the removal of the nitro group, followed by dehalogenation and ring cleavage.

Anaerobic degradation of chlorinated benzoic acids often proceeds via reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. This process is a crucial first step in the breakdown of many chlorinated aromatic pollutants. Following dehalogenation, the aromatic ring becomes more susceptible to further degradation. For example, in the anaerobic degradation of 2,4,6-trichlorophenol (B30397), the compound was sequentially dechlorinated to 2,4-dichlorophenol (B122985) and then to 4-chlorophenol. nih.gov It is plausible that this compound could undergo a similar reductive dehalogenation process under anaerobic conditions, leading to the formation of monochlorinated or non-chlorinated intermediates, which can then be more readily mineralized.

A combination of anaerobic and aerobic processes can also be effective. For instance, co-immobilized anaerobic and aerobic microbial communities have been shown to successfully mineralize 2,4,6-trichlorophenol under air-limited conditions. nih.gov

The biodegradation of this compound is mediated by specific enzymes produced by microorganisms. Two key enzyme families involved are nitroreductases and dehalogenases.

Nitroreductases are enzymes that catalyze the reduction of a nitro group (-NO₂) to an amino group (-NH₂). This is often a critical initial step in the degradation of nitroaromatic compounds, as it makes the aromatic ring more susceptible to subsequent enzymatic attack. For example, an azoreductase from Lysinibacillus sphaericus has been shown to also function as a nitroreductase, capable of reducing the nitro group of compounds like 4-nitrobenzoic acid. nih.govresearchgate.net This transformation is crucial as it detoxifies the compound and facilitates further breakdown.

Dehalogenases are enzymes that catalyze the removal of halogen atoms (like chlorine) from organic compounds. This is a vital step in the detoxification and mineralization of chlorinated pollutants. Dehalogenation can occur both aerobically and anaerobically. In aerobic pathways, oxygenases can be involved in the removal of chlorine atoms. In anaerobic pathways, reductive dehalogenases play a key role. The degradation of 2,6-dichlorobenzamide (B151250) (BAM), a related compound, involves its conversion to 2,6-dichlorobenzoic acid, which is then further metabolized. researchgate.net The genes for this subsequent degradation are located on a plasmid, indicating that the ability to break down such compounds can be transferred between bacteria. researchgate.net

The following table summarizes the key enzymes and their roles in the degradation of related compounds:

| Enzyme Family | Function | Example Organism/System | Substrate Example(s) | Reference(s) |

| Nitroreductases | Reduction of nitro groups to amino groups | Lysinibacillus sphaericus | 4-nitrobenzoic acid, 2-nitrophenol | nih.govresearchgate.net |

| Dehalogenases | Removal of chlorine atoms | Corynebacterium sepedonicum, Alcaligenes denitrificans | 2,4-dichlorobenzoic acid | researchgate.net |

| Monooxygenases | Hydroxylation, removal of nitro group | Rhodococcus sp. | 2-chloro-4-nitroaniline | plos.org |

| Dioxygenases | Ring cleavage, deamination | Rhodococcus sp. | 4-amino-3-chlorophenol | plos.org |

The effective biodegradation of complex pollutants like this compound in the environment is rarely carried out by a single microbial species. Instead, it is often the result of the synergistic actions of a diverse microbial community. The structure and dynamics of this community can be influenced by the presence of the pollutant and other environmental factors. nih.gov

Studies on contaminated sites have shown that the introduction of specific pollutants can lead to a selection for microorganisms capable of degrading them. nih.gov For example, in a nitroaromatic-contaminated groundwater environment, the addition of new carbon sources (extrinsic substrates) led to the development of unique microbial communities adapted to break down those specific compounds. nih.gov However, the addition of compounds already present (intrinsic substrates) did not cause a significant shift in the community structure, suggesting that the indigenous microbial population was already adapted to their presence. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Decontamination

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds, including this compound.

Photo-oxidation processes utilize ultraviolet (UV) light, often in combination with an oxidizing agent like hydrogen peroxide (H₂O₂) or a photocatalyst like titanium dioxide (TiO₂), to generate hydroxyl radicals.

The UV/H₂O₂ process involves the photolysis of hydrogen peroxide by UV light to produce hydroxyl radicals. This method has been shown to be effective for the degradation of various organic pollutants. The efficiency of the process is dependent on factors such as the concentration of H₂O₂, pH, and the intensity of the UV radiation.

The UV/TiO₂ process, also known as photocatalysis, uses a semiconductor catalyst (TiO₂) that, when irradiated with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the organic pollutants. This has been successfully applied to the degradation of a variety of persistent organic pollutants.

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. While ozone can directly react with some organic compounds, its effectiveness can be significantly enhanced by combining it with catalysts, a process known as catalytic ozonation.

Ozonation alone can be effective for degrading certain compounds, but it may not lead to complete mineralization and can sometimes produce toxic byproducts. jasetj.com The reactivity of ozone is highly dependent on the pH of the solution.

Catalytic ozonation aims to increase the production of highly reactive hydroxyl radicals from the decomposition of ozone. scilit.com This enhances the degradation and mineralization of recalcitrant organic compounds. mdpi.com Various materials have been investigated as catalysts, including metal oxides like aluminum oxide (Al₂O₃) and zinc oxide (ZnO), as well as composite materials. jasetj.commdpi.com For example, the use of nano-ZnO as a catalyst has been shown to significantly increase the removal of 2,4,6-trichlorophenol compared to ozonation alone. mdpi.com Similarly, Al₂O₃ has demonstrated catalytic activity in the ozonation of pentachlorophenol, with the efficiency being influenced by pH and catalyst dosage. jasetj.com The use of catalysts like CaFe₂O₄ has also been shown to enhance the degradation of azo dyes through catalytic ozonation by increasing the generation of hydroxyl radicals. nih.gov

The following table provides an overview of research findings on catalytic ozonation for the degradation of related chlorinated and phenolic compounds:

| Catalyst | Target Pollutant | Key Findings | Reference(s) |

| Nano-ZnO | 2,4,6-trichlorophenol | 99.8% removal in 30 minutes with catalyzed ozonation, compared to 75% with ozone alone. | mdpi.com |

| Al₂O₃ | Pentachlorophenol (PCP) | Catalytic ozonation significantly enhanced PCP degradation compared to ozonation alone. Efficiency was highest at pH 8. | jasetj.com |

| Nano-Fe₃O₄@cow dung ash | 2,2′-methylenebis(4-methyl-6-tert-butylphenol) | Over 70% removal within 120 minutes. The process generated hydroxyl radicals, leading to efficient degradation. | researchgate.net |

| CaFe₂O₄ | Acid Orange II (Azo Dye) | The nanocatalyst enhanced the generation of hydroxyl radicals, leading to improved degradation of the dye. | nih.gov |

Environmental Persistence and Transformation Products

This compound, as a halogenated nitroaromatic compound, is expected to exhibit significant environmental persistence. The presence of both chloro- and nitro- substituents on the benzene (B151609) ring makes it recalcitrant to natural degradation processes. semanticscholar.orgepa.gov If released into aquatic environments, such compounds may not be effectively removed by conventional wastewater treatment and can persist in natural waters. epa.gov

During degradation, whether through microbial action or chemical oxidation, this compound can be converted into various transformation products. Based on studies of structurally similar compounds, the following transformation pathways and products can be anticipated:

Reductive Transformation: The nitro group is susceptible to reduction, which can lead to the formation of 2,6-dichloro-4-aminobenzoic acid.

Dechlorination: The chlorine atoms can be reductively or oxidatively removed. Microbial degradation of the related compound 2,6-Dichloro-4-nitrophenol (B181596) (2,6-DCNP) by a Cupriavidus strain resulted in the complete removal of both chlorine atoms. semanticscholar.org

Denitration: The nitro group can be removed and released as nitrite. This was observed in the microbial degradation of 2,6-DCNP. semanticscholar.org

Hydroxylation: Attack by hydroxyl radicals can introduce -OH groups onto the aromatic ring.

Ring Cleavage: Powerful oxidation processes can break open the aromatic ring, leading to the formation of smaller aliphatic acids. researchgate.netscu.edu.au

Potential transformation products could include various chlorinated phenols, aminophenols, and smaller organic acids. For example, the degradation of 2,4,6-trichlorophenol by sulfate (B86663) radicals yielded products like 2,4,5-trichlorophenol (B144370) and 2,4-dichloro-5-oxo-2-hexenedioic acid, highlighting that the degradation process can be complex and may even lead to the formation of other persistent chlorinated compounds. researchgate.netscu.edu.au The microbial degradation of 2,6-DCNP was found to produce 6-chlorohydroxyquinol. nih.gov

Ecotoxicological Implications of Environmental Metabolites

The environmental metabolites of this compound may pose their own ecotoxicological risks, which can sometimes be greater than that of the parent compound.

Studies on analogous compounds provide significant insight into these potential risks. For example, the metabolite of the herbicide 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) (DCNPA), which is 2,4-dichloro-6-aminophenol (DCAP), was found to be genotoxic. nih.gov While DCNPA itself was not genotoxic in the tested V79 cells, its metabolite DCAP caused a significant increase in sister chromatid exchanges and micronuclei, indicating it can damage DNA and cause chromosomal aberrations. nih.gov

Other chlorinated nitroaromatic compounds and their metabolites, such as dichloroanilines, are known to induce methaemoglobinaemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to secondary effects like regenerative anemia and toxicity to the liver, kidneys, and testes. Furthermore, some transformation products have been identified as endocrine-disrupting chemicals. For instance, 2,4-Dichloro-6-nitrophenol, an environmental transformation product of 2,4-dichlorophenol, has demonstrated anti-androgenic activity in fish, affecting vitellogenin levels and perturbing steroidogenesis pathways. nih.gov

Given these findings, it is plausible that the environmental metabolites of this compound, particularly amino- and phenolic derivatives, could exhibit significant genotoxicity, hematotoxicity, and endocrine-disrupting effects on aquatic organisms and other wildlife.

Applications in Advanced Organic Synthesis and Material Science

Precursor in Complex Molecule Synthesis

2,6-Dichloro-4-nitrobenzoic acid serves as a crucial starting material or intermediate in the synthesis of a variety of specialized chemical compounds. The presence of multiple reactive sites—the carboxylic acid group, the nitro group, and the chlorine atoms—allows for a range of chemical transformations, leading to the production of pharmaceuticals, agrochemicals, and dyes.

The compound is a recognized intermediate in the pharmaceutical industry. bldpharm.comquickcompany.in A notable application is its use in the preparation of 2,6-dichloro-4-nitrobenzamide (B2786953). google.com This transformation is achieved through known chemical means, converting the carboxylic acid group into a primary amide. The resulting 2,6-dichloro-4-nitrobenzamide has been identified as a compound with anticoccidial properties, which are valuable in veterinary medicine to treat and prevent coccidiosis, a parasitic disease affecting various animals. google.com More broadly, ortho-nitro aromatic acids, a class to which this compound belongs, are utilized as intermediates in the synthesis of various pharmaceutical agents. nih.gov

In the field of agrochemicals, this compound and its close derivatives are important intermediates. quickcompany.innih.gov The structural motif of a chlorinated nitroaromatic compound is found in many active agrochemical ingredients. For instance, the related compound 2,6-dichloro-4-nitroaniline (B1670479) (DCNA) is known for its effectiveness against a range of soil, foliar, and fruit pathogens on both ornamental and agricultural crops. google.com The synthesis of such aniline (B41778) derivatives can often start from the corresponding benzoic acid through processes like Curtius or Hofmann rearrangement, or via reduction of the nitro group followed by other modifications. The compound 2,6-dichloro-4-nitrophenol (B181596) is also a significant intermediate in the agrochemical industry. quickcompany.in

The aromatic and chromophoric nature of the nitro group makes this compound a useful intermediate in the synthesis of dyes and pigments. bldpharm.comnih.gov The nitro group can be readily reduced to an amino group, which is a key functional group (a diazo component) for the production of azo dyes. The resulting 2,6-dichloro-4-aminobenzoic acid can be diazotized and coupled with various aromatic compounds (coupling components) to produce a wide spectrum of colors. A prominent example from a related compound is the use of 2,6-dichloro-4-nitroaniline as a precursor for the azo dye Disperse Brown 1. wikipedia.org The presence of chlorine atoms on the ring can enhance the stability and lightfastness of the final dye molecule.

Derivatization for Functional Material Development

The unique electronic and structural features of this compound enable its use in the development of advanced functional materials, particularly in the realm of crystal engineering.

Co-crystal engineering is a technique used to design and synthesize new crystalline solids with tailored physical and chemical properties by combining two or more different molecules in the same crystal lattice. This approach is of significant interest in the pharmaceutical industry for its ability to improve properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering the covalent structure of the API itself. semanticscholar.org

While specific studies on this compound as a co-former are not extensively detailed in the provided results, its structural analog, 2-chloro-4-nitrobenzoic acid, has been successfully used to form a series of molecular salts and co-crystals with various compounds, including some of pharmaceutical relevance like isonicotinamide. acs.orgnih.gov These studies demonstrate that the carboxylic acid group readily forms robust hydrogen bonds with complementary functional groups like pyridines or amides, forming predictable supramolecular synthons. acs.org The presence of halogen atoms and nitro groups also allows for the formation of weaker, yet structurally significant, halogen bonds and other non-covalent interactions that guide the assembly of the crystal structure. acs.org Given that this compound possesses the same key functional groups (carboxylic acid, nitro group, and chlorine atoms), it is a strong candidate for similar applications in creating pharmaceutical co-crystals and other engineered molecular solids.

Role as a Calibrant or Standard in Analytical Method Development

In analytical chemistry, a calibrant or standard is a substance of high purity and known concentration or composition that is used to calibrate analytical instruments and validate measurement methods. For a compound to serve as a reliable standard, it must be a stable, non-hygroscopic solid that can be accurately weighed and is well-characterized by various analytical techniques.

This compound is commercially available at high purity and is extensively characterized using methods such as NMR, HPLC, and LC-MS. bldpharm.comambeed.com Its defined molecular weight and stable solid form are properties that make it a potential candidate for a reference material. nih.gov However, the available research does not indicate its widespread or established use as a formal calibrant or standard for the routine calibration of analytical instruments in specific, documented methods. bruker.com While it possesses the necessary prerequisites, its primary role remains that of a synthetic intermediate rather than an analytical standard. bldpharm.com

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Routes

The synthesis of 2,6-dichloro-4-nitrobenzoic acid has been established, for instance, through the oxidation of 2,6-dichloro-4-nitro-m-xylene, followed by selective decarboxylation. google.com However, these methods typically yield a racemic or achiral product. The development of novel asymmetric synthetic routes is a significant area of future research. Asymmetric synthesis is crucial when a chiral derivative of the parent compound is desired, which is often the case in the development of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity.

Future research in this area could focus on:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity in one of the key bond-forming steps of the synthesis.

Enzymatic Resolution: Employing enzymes that can selectively react with one enantiomer of a racemic intermediate, allowing for the separation and isolation of a single, pure enantiomer.

Derivatization from Chiral Precursors: Starting the synthetic sequence from a readily available chiral starting material, carrying the stereocenter through the synthetic steps to the final product.

The successful development of such asymmetric routes would significantly broaden the potential applications of this compound derivatives, particularly in life sciences.

Exploration of Bio-inspired Catalysis for Transformations

Nature provides a vast blueprint for efficient and selective catalysis. Bio-inspired catalysis seeks to mimic the function of natural enzymes to perform complex chemical transformations under mild conditions. anl.gov For this compound, this could involve transformations of the nitro group, the carboxylic acid, or even the chlorinated aromatic ring.

Emerging trends in this field that could be applied to this compound include:

Artificial Metalloenzymes: Designing and synthesizing artificial enzymes that incorporate a metal cofactor within a protein scaffold. These could be tailored to catalyze specific reactions on the this compound molecule, such as selective reduction of the nitro group.

Mimics of Hydrogenases and Dehydrogenases: Developing catalysts inspired by enzymes like hydrogenases and dehydrogenases for efficient reduction or oxidation reactions. anl.govnih.gov For instance, a bio-inspired catalyst could facilitate the reduction of the nitro group to an amino group, a key transformation in the synthesis of many functional molecules.

Catalyst Immobilization: The immobilization of bio-inspired catalysts on solid supports, such as metal-organic frameworks (MOFs), can enhance their stability and reusability, making the processes more economically viable and sustainable. nih.gov

The table below illustrates some examples of bio-inspired catalyst systems and their potential applications, which could be adapted for transformations of this compound.

| Bio-inspired Catalyst System | Potential Transformation of this compound |

| Iron-sulfur cluster mimics | Selective reduction of the nitro group to an amine. |

| Nickel-based hydrogenase mimics | Catalytic hydrogenation of the aromatic ring. |

| Cytochrome P450 mimics | Selective hydroxylation of the aromatic ring. |

Integration of AI and Machine Learning in Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the optimization of reaction conditions. nih.govyoutube.com For this compound, these computational tools can accelerate research and development in several ways:

Property Prediction: Machine learning models can be trained on existing data for substituted benzoic acids to predict various properties of this compound and its derivatives, such as solubility, toxicity, and reactivity. nih.gov This can help in the early stages of drug discovery or materials design to select the most promising candidates. researchgate.net

Reaction Optimization: AI algorithms can be used to design and optimize synthetic routes, predicting the optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts.

De Novo Design: Generative models can design novel derivatives of this compound with desired properties, opening up new avenues for application.

The following table showcases the potential impact of different machine learning models on the research of this compound.

| Machine Learning Model | Application in Research |

| Random Forest | Prediction of physicochemical properties and biological activity. |

| Neural Networks | Modeling complex structure-activity relationships. |

| Generative Adversarial Networks (GANs) | Design of novel derivatives with targeted properties. |

Targeted Environmental Bioremediation Approaches

Chlorinated and nitrated aromatic compounds can be persistent environmental pollutants. Bioremediation offers a sustainable and cost-effective approach to their removal. Future research on this compound should include the exploration of microorganisms and enzymes capable of its degradation.

Key research directions in this area are:

Isolation and Engineering of Microbes: Identifying and isolating microbial strains from contaminated sites that can utilize this compound as a carbon or nitrogen source. Genetic engineering could be employed to enhance their degradation capabilities.

Metabolic Pathway Elucidation: Studying the metabolic pathways involved in the breakdown of the compound to understand the enzymatic reactions and identify the key enzymes responsible.

Enzyme-based Bioremediation: Utilizing isolated enzymes, such as dioxygenases and reductases, in bioreactors for the targeted degradation of this compound in industrial wastewater.

Advanced Material Applications through Molecular Design

The unique substitution pattern of this compound, with its electron-withdrawing chloro and nitro groups and a reactive carboxylic acid handle, makes it an interesting building block for advanced materials.

Future research could focus on incorporating this molecule into:

Polymers and Copolymers: Using the carboxylic acid group for polymerization reactions to create new polymers with specific thermal, mechanical, or optical properties. The presence of chlorine and nitro groups would impart a high refractive index and potential for non-linear optical behavior.

Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to connect metal ions, forming porous MOFs. These materials could have applications in gas storage, separation, and catalysis. The functional groups on the aromatic ring could be further modified post-synthesis to tune the properties of the MOF.

Functional Dyes and Pigments: The chromophoric nitro group suggests potential applications in the development of novel dyes and pigments. Research could focus on modifying the molecular structure to tune the color and improve properties like lightfastness and thermal stability.

The molecular structure of this compound, with its combination of functional groups, provides a versatile platform for the design of a wide range of advanced materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-dichloro-4-nitrobenzoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential nitration and chlorination of benzoic acid derivatives. For example, nitration of 2,6-dichlorobenzoic acid under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) can yield the nitro-substituted product. Alternative routes may involve ester intermediates (e.g., ethyl 2,6-dichloro-4-nitrobenzoate), which are hydrolyzed to the free acid using alkaline conditions . Key parameters include temperature control to avoid over-nitration and purification via recrystallization using ethanol/water mixtures.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions and purity. The nitro group deshields adjacent protons, while chlorine atoms influence splitting patterns.

- X-ray Crystallography : Use programs like SHELXL or SHELXS for structure refinement. The compound’s planar aromatic ring and substituent geometry can be resolved with high-resolution data .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M-H]⁻ at m/z 249.94 for C₇H₃Cl₂NO₄).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :